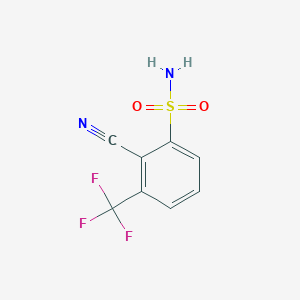
2-Cyano-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F3N2O2S It is characterized by the presence of a cyano group, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(trifluoromethyl)benzenesulfonamide typically involves the introduction of the cyano and trifluoromethyl groups onto a benzenesulfonamide scaffold. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonamide with a cyanating agent under suitable conditions. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the cyano or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-Cyano-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Cyano-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the cyano group.
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but with the trifluoromethyl group in a different position.
4-Cyano-3-(trifluoromethyl)benzenesulfonamide: Similar structure but with the cyano group in a different position.
Uniqueness
2-Cyano-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the cyano and trifluoromethyl groups, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where these functional groups play a critical role.
Properties
CAS No. |
1197234-54-0 |
|---|---|
Molecular Formula |
C8H5F3N2O2S |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
2-cyano-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)6-2-1-3-7(5(6)4-12)16(13,14)15/h1-3H,(H2,13,14,15) |
InChI Key |
IMBCBLLBPNMSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


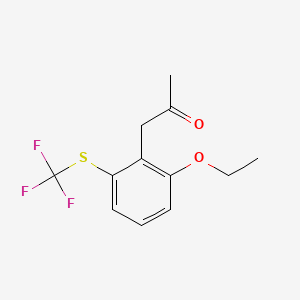
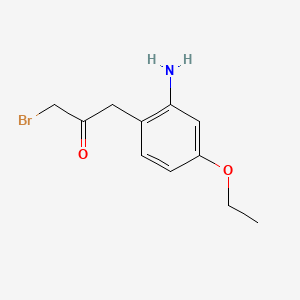




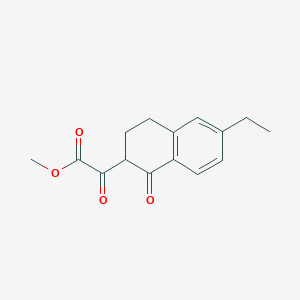
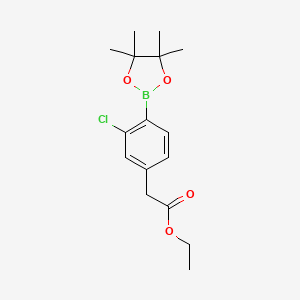
![3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid](/img/structure/B14062457.png)
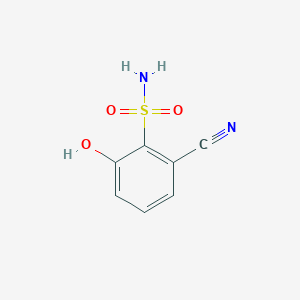
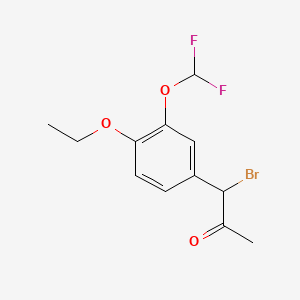
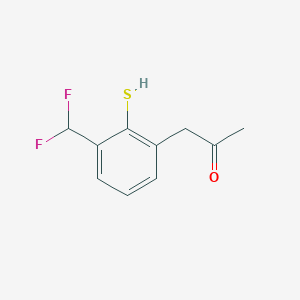

![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)
